Cas no 1465134-53-5 ((2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one)

(2E)-1-(3-ニトロフェニル)-3-(2,3,4-トリメトキシフェニル)プロプ-2-エン-1-オンは、α,β-不飽和ケトン骨格を有する有機化合物です。3-ニトロフェニル基と2,3,4-トリメトキシフェニル基が共役系を形成しており、電子求引性と電子供与性のユニークな組み合わせを示します。この分子構造は優れた光物理的特性を有し、有機電子材料や非線形光学材料としての応用が期待されます。特に、メトキシ基の立体配置により分子配向性が制御可能で、液晶材料や分子配向制御剤としての利用可能性があります。また、ニトロ基の存在により、さらなる誘導体合成の反応点としても機能します。

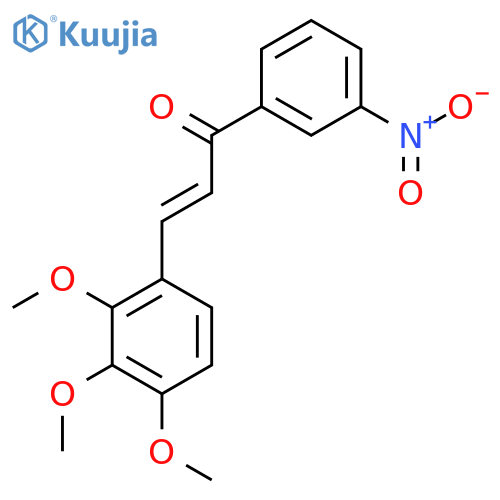

1465134-53-5 structure

商品名:(2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

CAS番号:1465134-53-5

MF:C18H17NO6

メガワット:343.330685377121

MDL:MFCD21335096

CID:4700932

(2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

-

- (2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

- [3-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl]azinic acid

-

- MDL: MFCD21335096

- インチ: 1S/C18H17NO6/c1-23-16-10-8-12(17(24-2)18(16)25-3)7-9-15(20)13-5-4-6-14(11-13)19(21)22/h4-11H,1-3H3/b9-7+

- InChIKey: HQCYHBWCFQZVEC-VQHVLOKHSA-N

- ほほえんだ: O(C)C1C(=C(C=CC=1/C=C/C(C1C=CC=C(C=1)[N+](=O)[O-])=O)OC)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 25

- 回転可能化学結合数: 6

- 複雑さ: 488

- トポロジー分子極性表面積: 90.6

(2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB421620-10 g |

(2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |

1465134-53-5 | 10g |

€786.50 | 2023-04-24 | ||

| abcr | AB421620-25 g |

(2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |

1465134-53-5 | 25g |

€1169.90 | 2023-04-24 | ||

| abcr | AB421620-5g |

(2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one; . |

1465134-53-5 | 5g |

€658.70 | 2025-02-17 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194088-10g |

(2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |

1465134-53-5 | 98% | 10g |

¥9741 | 2023-04-15 | |

| abcr | AB421620-25g |

(2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one; . |

1465134-53-5 | 25g |

€1169.90 | 2025-02-17 | ||

| A2B Chem LLC | AJ25311-5g |

(2E)-1-(3-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |

1465134-53-5 | 95+% | 5g |

$1134.00 | 2024-04-20 | |

| A2B Chem LLC | AJ25311-1g |

(2E)-1-(3-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |

1465134-53-5 | 95+% | 1g |

$628.00 | 2024-04-20 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_523756-10g |

(2E)-1-(3-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |

1465134-53-5 | 95+% | 10g |

¥8118.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194088-2g |

(2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |

1465134-53-5 | 98% | 2g |

¥6991 | 2023-04-15 | |

| abcr | AB421620-1 g |

(2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |

1465134-53-5 | 1g |

€339.20 | 2023-04-24 |

(2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

1465134-53-5 ((2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one) 関連製品

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1465134-53-5)(2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

清らかである:99%/99%

はかる:2g/10g

価格 ($):626.0/1018.0